An In-depth Technical Guide to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid
An In-depth Technical Guide to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential pharmacological relevance of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. As a structurally unique biphenylacetic acid derivative, this compound incorporates a polar dimethylcarbamoyl moiety, suggesting potential for novel biological activities. This document serves as a foundational resource for researchers interested in the exploration and application of this and related molecules in the field of medicinal chemistry and drug discovery.
Introduction
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The rigid biphenyl backbone, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions.[1] The subject of this guide, 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid, is a novel derivative characterized by the presence of a dimethylcarbamoyl group on one of the phenyl rings. This functional group can influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic properties. Benzamide derivatives, which include the dimethylcarbamoyl moiety, are known to possess a range of pharmacological activities, including antimicrobial, analgesic, and anticancer effects.[3][4] This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this compound, alongside a discussion of its potential therapeutic applications based on the activities of structurally related molecules.
Proposed Synthesis and Mechanism
The most direct and efficient synthetic route to 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid is envisioned through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This powerful C-C bond-forming reaction is widely used for the synthesis of biaryl compounds due to its high functional group tolerance and generally good yields.[6] The proposed strategy involves the coupling of a commercially available halogenated phenylacetic acid derivative with a suitable arylboronic acid.
The key starting materials for this synthesis are 3-bromophenylacetic acid and 4-(dimethylcarbamoyl)phenylboronic acid , the latter of which is commercially available.
Reaction Scheme
Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetic acid (1.0 eq.), 4-(dimethylcarbamoyl)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water, or a 4:1 mixture of dioxane and water.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid.
Chemical and Physical Properties
The following table summarizes the predicted and calculated physicochemical properties of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid. These are based on the known properties of its constituent fragments: phenylacetic acid, biphenyl, and N,N-dimethylbenzamide.[3][7]
| Property | Predicted Value / Information |
| IUPAC Name | 2-(3'-(N,N-dimethylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid |
| CAS Number | Not assigned (as of January 2026) |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Molecular Weight | 283.32 g/mol |
| Appearance | Predicted to be a white to off-white crystalline solid |
| Melting Point | Estimated to be in the range of 150-180 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF |
| pKa | Estimated to be around 4.0 - 4.5 (similar to phenylacetic acid) |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the dimethylcarbamoyl group. The aromatic region (δ 7.0-8.0 ppm) will likely be complex due to the disubstituted nature of both phenyl rings.[8]
-
δ ~12.0-12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.2-7.8 ppm (m, 8H): Aromatic protons of the biphenyl system. The substitution pattern will lead to a complex multiplet.
-
δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂-COOH).[9]
-
δ ~3.0 ppm (s, 6H): Two methyl groups of the dimethylcarbamoyl moiety (-N(CH₃)₂). Due to restricted rotation around the C-N amide bond, these two methyl groups may appear as two distinct singlets at lower temperatures.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide characteristic signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl carbons.
-
δ ~172-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~168-170 ppm: Amide carbonyl carbon (-C(O)N-).
-
δ ~125-145 ppm: Aromatic carbons of the biphenyl system. The exact chemical shifts will depend on the electronic effects of the substituents.
-
δ ~40-45 ppm: Methylene carbon (-CH₂-COOH).
-
δ ~35-40 ppm: Methyl carbons of the dimethylcarbamoyl group (-N(CH₃)₂).
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2930 cm⁻¹: Aliphatic C-H stretching.
-
~1700-1720 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1630-1650 cm⁻¹: C=O stretching of the amide (amide I band).
-
~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion at m/z 284.13 [M+H]⁺ in positive ion mode and m/z 282.11 [M-H]⁻ in negative ion mode.
Potential Pharmacological Relevance and Applications
While the specific biological activity of 3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid has not been reported, its structural features suggest several areas of potential pharmacological interest.
-
Anti-inflammatory Activity: Many biphenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that this compound could exhibit similar activity by inhibiting cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Biphenyl carboxylic acids have been investigated as potential anticancer agents.[7] The introduction of the dimethylcarbamoyl group could modulate this activity and potentially confer selectivity for certain cancer cell lines.
-
Enzyme Inhibition: The benzamide moiety is present in a variety of enzyme inhibitors.[3] This compound could be explored for its potential to inhibit various enzymes implicated in disease.
-
Modulation of CNS Targets: The ability of the molecule to potentially cross the blood-brain barrier and the presence of the polar amide group suggest that it could be investigated for activity against central nervous system targets.
Conclusion
3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid is a novel compound with potential for diverse applications in medicinal chemistry. This technical guide provides a robust theoretical framework for its synthesis via Suzuki-Miyaura coupling and a detailed prediction of its chemical and spectroscopic properties. The structural combination of a biphenylacetic acid scaffold with a dimethylcarbamoyl group suggests that this molecule may possess interesting biological activities. Further experimental investigation is warranted to validate the proposed synthesis, confirm the predicted properties, and explore the pharmacological potential of this and related compounds.
References
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Journal of the Brazilian Chemical Society. (2018). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- Inventiva Pharma. (n.d.).
- ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- Preprints.org. (2024).
- ResearchGate. (2025). Synthesis, structures and optical properties of 3,3′-disubstituted biphenyl compounds.
- BenchChem. (2025). The Biological Activity of N-methyl-2-(phenylamino)
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- University of California, Davis. (n.d.). Chemical shifts.
- Wikipedia. (n.d.). Phenyl group.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
- ResearchGate. (2025). Synthesis, structural, spectroscopic and thermal characteristics of disubstituted biphenyl derivative: Biphenyl-4,4′-diacetic acid | Request PDF.
- The Royal Society of Chemistry. (n.d.). Supporting Information Contents 1.0 General Information S2 2.0 Dimerization of phenyl acetylene (1a) S3-S5 3.
- ChemicalBook. (n.d.). Biphenyl(92-52-4) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid.
- University of Wisconsin-Madison. (n.d.).
- Research Scientific. (n.d.). 4-(DIMETHYLCARBAMOYL)PHENYLBORONIC ACID.
- Ingenta Connect. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PMC. (n.d.).
- PubMed. (n.d.). Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene.
- ResearchGate. (n.d.).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet.
- PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.
- ARKAT USA, Inc. (n.d.).
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- ChemicalBook. (n.d.). Phenylacetic acid(103-82-2) 13C NMR spectrum.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Sciforum. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Phenyl group - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
